molecular formula C10H10F3NOS B2679670 2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine CAS No. 2194216-72-1

2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine

Cat. No.: B2679670
CAS No.: 2194216-72-1
M. Wt: 249.25
InChI Key: FIOVKFITDBTTPE-UHFFFAOYSA-N
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Description

2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine is a specialized chemical compound known for its unique molecular structure and diverse applications in various fields of scientific research. This compound features a pyridine ring substituted with a thiolan-3-yloxy group and a trifluoromethyl group, which contribute to its distinct chemical properties.

Scientific Research Applications

2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Preparation Methods

The synthesis of 2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-(trifluoromethyl)pyridine and thiolane-3-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiolane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolan-3-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of 2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s thiolan-3-yloxy group and trifluoromethyl group contribute to its binding affinity and reactivity with enzymes and receptors. These interactions can modulate biological processes, making the compound valuable in drug discovery and development.

Comparison with Similar Compounds

2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

    2-(Thiolan-3-yloxy)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    6-(Trifluoromethyl)pyridine: Lacks the thiolan-3-yloxy group, affecting its biological activity and applications.

    2-(Thiolan-3-yloxy)-5-(trifluoromethyl)pyridine: A positional isomer with different substitution patterns, leading to variations in its chemical behavior and uses.

Properties

IUPAC Name

2-(thiolan-3-yloxy)-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NOS/c11-10(12,13)8-2-1-3-9(14-8)15-7-4-5-16-6-7/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOVKFITDBTTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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